Methanone, [2-amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)-
Description
The compound "Methanone, 2-amino-4-(phenylmethoxy)phenyl-" is a benzophenone derivative featuring two distinct aromatic rings. The first ring is a 2-amino-substituted phenyl group with a benzyloxy (phenylmethoxy) group at the 4-position, while the second ring is a 3,4,5-trimethoxyphenyl group. This structural arrangement confers unique electronic and steric properties, making it relevant for studying structure-activity relationships (SAR) in medicinal chemistry, particularly in receptor binding and allosteric modulation .
Properties
IUPAC Name |
(2-amino-4-phenylmethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-26-20-11-16(12-21(27-2)23(20)28-3)22(25)18-10-9-17(13-19(18)24)29-14-15-7-5-4-6-8-15/h4-13H,14,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOJXFRZXDRZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165783 | |
| Record name | [2-Amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372117-87-8 | |
| Record name | [2-Amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372117-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 2-amino-4-(phenylmethoxy)phenyl- typically involves the condensation of suitably substituted benzaldehydes with amino phenols under controlled conditions. Key reagents such as strong acids or bases may be employed to facilitate the condensation reaction, followed by purification steps including recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in batch or continuous processes. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to ensure high yield and purity. Techniques like distillation and advanced separation technologies are commonly employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Methanone, 2-amino-4-(phenylmethoxy)phenyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions: Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific pH buffers to maintain reaction conditions.
Major Products: Depending on the reaction type, products can range from hydroxylated derivatives in oxidation reactions to amine-substituted compounds in reduction and substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of complex molecules, serving as a precursor for various organic syntheses.
Biology: In biological research, Methanone, 2-amino-4-(phenylmethoxy)phenyl
Medicine: In the pharmaceutical field, this compound can be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities, subject to further bioassays and clinical studies.
Industry: Industrial applications might involve its use in the manufacture of specialty chemicals, dyes, and advanced materials.
Mechanism of Action
Mechanism: The mechanism by which Methanone, 2-amino-4-(phenylmethoxy)phenyl- exerts its effects is often linked to its interaction with specific molecular targets. It may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways.
Molecular Targets and Pathways: Potential targets include signaling proteins and metabolic enzymes. The compound's methoxy and amino groups may enable it to form hydrogen bonds and hydrophobic interactions, crucial for binding to active sites and affecting biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino-Substituted Phenyl Ring
(a) Methoxy vs. Benzyloxy Groups
The benzyloxy group at the 4-position distinguishes this compound from analogs like Methanone, (2-amino-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl) (CAS 153394-55-9, ). The latter features methoxy groups at positions 4 and 5 instead of a benzyloxy group.
(b) Amino Group Requirement
highlights the necessity of the 2-amino group for allosteric modulation in adenosine A1 receptors.
Variations on the Trimethoxyphenyl Ring
The 3,4,5-trimethoxyphenyl group is a common motif in bioactive compounds. For example, (6-methoxy-2-(2-methoxyethyl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone () shares this moiety but incorporates an indole ring instead of the amino-benzyloxy-phenyl group. The trimethoxy pattern is associated with enhanced electron density, influencing π-π stacking in receptor binding .
(a) Allosteric Enhancement vs. Competitive Antagonism
demonstrates that substitutions on the phenyl ring significantly affect activity ratios. For instance, PD 81,723 (a 2-amino-3-benzoylthiophene derivative) exhibits a high ratio of allosteric enhancement to competitive antagonism due to its 3-(trifluoromethyl) substituent. The target compound’s benzyloxy group may similarly modulate this balance, though direct comparisons require further testing .
(b) Adenosine Receptor Binding
Compounds like (2-amino-4-hydroxyphenyl)(phenyl)methanone () lack the trimethoxyphenyl group and show reduced receptor affinity compared to the target compound, emphasizing the trimethoxy motif’s role in stabilizing ligand-receptor interactions .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~439.5* | ~3.8 | <0.1 (DMSO) |
| Methanone, (2-amino-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl) | 346.3 | ~2.5 | ~1.2 (DMSO) |
| Phenyl(2,4,6-trimethoxyphenyl)methanone | 302.3 | ~2.9 | ~0.5 (DMSO) |
*Estimated based on structural similarity.
Research Findings and Implications
- SAR Insights: The 2-amino group and keto carbonyl are critical for receptor interactions, while the benzyloxy group may fine-tune lipophilicity and selectivity .
- Synthetic Feasibility : Protective group strategies (e.g., benzyloxy) must balance stability and deprotection efficiency .
- Therapeutic Potential: Trimethoxyphenyl-containing analogs show promise in targeting adenosine receptors, though substituent positioning dictates activity profiles .
Biological Activity
Methanone, 2-amino-4-(phenylmethoxy)phenyl-, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure, which includes multiple methoxy groups and an amino group. Its IUPAC name reflects its intricate arrangement of phenyl and methoxy substituents. The molecular formula is , with a molecular weight of approximately 325.38 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to Methanone exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against lung cancer cell lines as measured by the Sulforhodamine B (SRB) assay. This assay assesses cell viability and proliferation, providing insights into the compound's potential as an anticancer agent .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Methanone | A549 (Lung Cancer) | 15.2 |
| Related Compound | H1299 (Lung Cancer) | 10.5 |
Neuroprotective Effects
Methanone has also been investigated for its neuroprotective properties. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress. This effect is attributed to the compound's ability to modulate signaling pathways associated with cell survival and apoptosis .
Analgesic and Anti-inflammatory Activity
The compound exhibits analgesic and anti-inflammatory effects that have been documented in animal models. In a study evaluating inflammatory pain responses, administration of Methanone resulted in a significant reduction in pain behaviors compared to control groups. The underlying mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activities of Methanone are believed to stem from its interaction with various molecular targets:
- Adenosine Receptors : Methanone acts as an allosteric potentiator at adenosine A1 receptors, which are implicated in pain modulation and neuroprotection .
- Cytokine Inhibition : By downregulating pro-inflammatory cytokines, Methanone may exert its anti-inflammatory effects.
- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to increased apoptosis.
Case Study 1: Anticancer Activity
In a controlled study involving A549 lung cancer cells, Methanone was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15.2 µM. Histological analysis revealed significant apoptosis in treated cells compared to untreated controls.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, Methanone treatment significantly reduced cell death rates by approximately 40%. This suggests its potential utility in neurodegenerative diseases where oxidative stress plays a critical role.
Q & A
Q. What are the common synthetic routes for this methanone derivative, and what key reagents or conditions are critical for successful synthesis?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reducing intermediates with diisobutylaluminum hydride (DIBAL-H) at -70°C to achieve selective deprotection, followed by purification via column chromatography . For triazine-based syntheses, stepwise substitution with phenoxy groups (e.g., 4-methoxyphenol) under anhydrous conditions is critical to avoid side reactions . Key reagents include:
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HPLC is essential. For example, <sup>1</sup>H NMR in DMSO-d6 resolves methoxy (δ 3.78 ppm) and aromatic protons (δ 6.91–7.52 ppm), while <sup>13</sup>C NMR confirms carbonyl (δ 165.9 ppm) and quaternary carbons . HPLC with UV detection (e.g., 254 nm) ensures purity >95%. Discrepancies in aromatic splitting patterns may arise from rotational restrictions; variable-temperature NMR can resolve this .
Q. How do the multiple methoxy groups affect the compound’s stability and solubility in polar vs. nonpolar solvents?
Methodological Answer: The 3,4,5-trimethoxyphenyl moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with methoxy oxygen atoms. However, steric hindrance from the phenylmethoxy group reduces solubility in water. Stability studies show decomposition under acidic conditions (pH < 3), likely via demethylation, necessitating storage in inert atmospheres below -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical NMR predictions and experimental data for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., hindered rotation) or solvent-dependent shifts. For example, computed NMR (DFT/B3LYP/6-311+G(d,p)) may underestimate deshielding in aromatic protons due to electron-withdrawing substituents. Validate predictions using experimental coupling constants (e.g., J = 5.7 Hz for CH2 groups in DMSO-d6) and compare with databases like NIST Chemistry WebBook . Adjust computational models to include solvent effects (e.g., PCM for DMSO) .
Q. What computational strategies are recommended to model substituent effects on the methanone core’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) with M06-2X/cc-pVTZ accurately predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. For instance, the 3,4,5-trimethoxyphenyl group increases electron density on the carbonyl carbon, enhancing electrophilicity. Correlate these findings with X-ray crystallography data (e.g., C=O bond length ~1.21 Å) to validate computational models .
Q. When biological activity contradicts structural predictions, how should researchers investigate potential decomposition pathways or metabolite formation?
Methodological Answer: Use LC-MS/MS to track degradation products under simulated physiological conditions (pH 7.4, 37°C). For example, oxidative demethylation by cytochrome P450 enzymes may generate hydroxylated metabolites. Compare fragmentation patterns with synthetic standards (e.g., 3,4,5-trihydroxyphenyl derivatives). Accelerated stability studies (40°C/75% RH) combined with HRMS can identify hydrolytic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
